molecular formula C6H4ClF3N2O B3044011 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine CAS No. 99366-83-3

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine

Cat. No.: B3044011
CAS No.: 99366-83-3
M. Wt: 212.56 g/mol
InChI Key: RGHZOVDMIHOECD-UHFFFAOYSA-N
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Description

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine is an organic compound with the molecular formula C6H4ClF3N2O It is a pyridazine derivative, characterized by the presence of a chloro group at the 3-position and a trifluoroethoxy group at the 6-position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine typically involves the reaction of 3-chloropyridazine with 2,2,2-trifluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chloro group with the trifluoroethoxy group. The reaction can be represented as follows:

3-Chloropyridazine+2,2,2-TrifluoroethanolBase, RefluxThis compound\text{3-Chloropyridazine} + \text{2,2,2-Trifluoroethanol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 3-Chloropyridazine+2,2,2-TrifluoroethanolBase, Reflux​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridazine derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridazine derivative.

Scientific Research Applications

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

    3-Chloro-6-(trifluoromethyl)pyridazine: This compound has a trifluoromethyl group instead of a trifluoroethoxy group, leading to different chemical properties and reactivity.

    3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine: A similar compound with a pyridine ring instead of a pyridazine ring.

Uniqueness: 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine is unique due to the presence of both a chloro and a trifluoroethoxy group on the pyridazine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c7-4-1-2-5(12-11-4)13-3-6(8,9)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHZOVDMIHOECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1OCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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